Quinolin-8-yl 2-methylbenzoate

Description

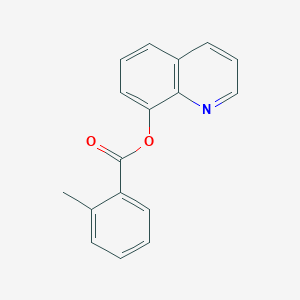

Quinolin-8-yl 2-methylbenzoate (B1238997) represents a thoughtful hybridization of two important chemical moieties: a quinoline (B57606) scaffold and a benzoate (B1203000) ester. The strategic fusion of these two entities gives rise to a molecule with a unique electronic and steric profile, prompting its examination within various research contexts.

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This status is attributed to its recurring presence in a multitude of pharmacologically active compounds. nih.govnih.gov The quinoline nucleus is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. rsc.org Its structure allows for functionalization at various positions, leading to a vast chemical diversity that enables the fine-tuning of its biological and physical properties. rsc.org For instance, derivatives of 8-hydroxyquinoline (B1678124) are known for their metal-chelating properties and have been investigated for their potential in treating neurodegenerative diseases and as anticancer agents. researchgate.net The synthetic accessibility and the capacity for structural modification make the quinoline scaffold a frequent choice for the design of novel therapeutic agents. nih.govnih.gov

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. nih.gov They are prevalent in both natural and synthetic chemistry. In nature, they contribute to the fragrance of fruits and flowers. researchgate.net In the laboratory, the ester functionality is a key reactive group and a stable protecting group in multi-step organic syntheses. The synthesis of benzoate esters is often achieved through Fischer esterification, reacting benzoic acid with an alcohol in the presence of an acid catalyst. mdpi.com From a chemical biology perspective, the ester linkage can be designed to be cleavable by endogenous enzymes, which is a strategy used in the design of prodrugs to enhance bioavailability and targeted delivery. nih.gov The reactivity of benzoate esters, such as their susceptibility to hydrolysis and participation in reactions like the Claisen condensation, makes them versatile intermediates in the synthesis of more complex molecules. nih.gov

The design of Quinolin-8-yl 2-methylbenzoate is predicated on the principle of molecular hybridization, where two distinct pharmacophores are combined to create a new chemical entity with potentially synergistic or novel properties. The synthesis of such a compound would typically involve the esterification of 8-hydroxyquinoline with 2-methylbenzoyl chloride. A similar reaction, the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride, has been reported to proceed efficiently in the presence of a base like triethylamine (B128534). rsc.org

The academic exploration of this compound is driven by the potential biological activities arising from its constituent parts. The 8-hydroxyquinoline moiety is a known metal chelator, and this property is often linked to anticancer and antimicrobial activities. researchgate.net The introduction of the 2-methylbenzoate group can modulate the lipophilicity and steric bulk of the parent 8-hydroxyquinoline, which in turn can influence its cell permeability and interaction with biological targets. The methyl group on the benzoate ring can also influence the electronic properties of the ester, potentially affecting its stability and reactivity.

While specific research trajectories for this compound are not extensively documented in publicly available literature, the objectives for its study can be inferred from research on analogous compounds. A primary objective would be to synthesize and characterize the compound, confirming its structure using modern spectroscopic techniques. Following this, a key research trajectory would involve the evaluation of its biological activity. Given the properties of the quinoline scaffold, this would likely include screening for anticancer, antimicrobial, and enzyme inhibitory activities. For example, various N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NFκB signaling pathway, which is implicated in inflammation and cancer.

Another scholarly objective would be to investigate its coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the ester group can act as ligands for metal ions, forming metal complexes with potentially interesting photoluminescent or catalytic properties. The study of such complexes is a vibrant area of research.

The academic research paradigm for quinoline esters typically follows a well-established path. It begins with the design and synthesis of the target molecule, often involving the reaction of a substituted quinolinol with an appropriate acyl chloride or carboxylic acid. rsc.org The synthesis is usually followed by purification and comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray diffraction to unequivocally determine the molecular structure. nih.gov

Once the compound is synthesized and characterized, its physicochemical properties, such as solubility and stability, are often determined. The core of the research paradigm then shifts to the evaluation of its biological or material properties. In medicinal chemistry, this involves a battery of in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, antimicrobial activity against various pathogens, or inhibition of specific enzymes. For compounds showing promising activity, further studies may be conducted to elucidate their mechanism of action. In materials science, research may focus on the photophysical properties of the quinoline ester and its metal complexes, investigating their potential use in applications such as organic light-emitting diodes (OLEDs).

Data Tables

Table 1: Physicochemical Properties of Core Scaffolds

| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Quinoline | C₉H₇N | 129.16 | Aromatic, heterocyclic, basic nitrogen atom, privileged scaffold in medicinal chemistry. nih.gov |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Aromatic carboxylic acid, precursor to benzoate esters. |

Table 2: Representative Examples of Substituted Quinoline Research

| Compound Type | Research Focus | Example Finding |

| Quinoline-2-carboxylic acid aryl esters | Anticancer activity | A synthesized aryl ester of quinoline-2-carboxylic acid showed cytotoxic effects on prostate cancer cell lines. |

| N-(quinolin-8-yl)benzenesulfonamides | NFκB pathway inhibition | Identified as potent inhibitors in high-throughput screens, suggesting a role in anti-inflammatory or anticancer applications. |

| 8-Hydroxyquinoline derivatives | Antiviral and antimicrobial activity | Derivatives have shown activity against various viruses and bacteria, often linked to metal chelation. researchgate.net |

Table 3: Common Synthetic Reactions for Ester Formation

| Reaction Name | Reactants | Catalyst/Conditions |

| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄), heat |

| Acylation with Acyl Chloride | Alcohol, Acyl Chloride | Base (e.g., pyridine, triethylamine) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKIHPDSZXCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Quinolin 8 Yl 2 Methylbenzoate

Esterification Strategies: Classical and Contemporary Approaches for Ester Linkage Formation

The formation of the ester bond is the cornerstone of synthesizing quinolin-8-yl 2-methylbenzoate (B1238997). This can be accomplished through both traditional and modern esterification techniques.

Direct Condensation and Esterification Reagents

Direct condensation of 8-hydroxyquinoline (B1678124) with 2-methylbenzoic acid represents a classical approach to forming quinolin-8-yl 2-methylbenzoate. This method typically requires a catalyst to facilitate the removal of water and drive the reaction towards the product. Acid catalysts are commonly employed for this purpose. For instance, new Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been developed and shown to be effective catalysts for esterification reactions. atlantis-press.comresearchgate.net These catalysts offer advantages such as good reactivity under mild conditions and easy recovery. atlantis-press.comresearchgate.net The yield of such reactions can be influenced by the specific acid catalyst used, with stronger acids generally leading to higher conversion rates. atlantis-press.com

Acyl Halide and Anhydride (B1165640) Mediated Syntheses

A highly effective and common method for the synthesis of this compound involves the use of more reactive derivatives of 2-methylbenzoic acid, such as its acyl halide or anhydride. The reaction of 2-methylbenzoyl chloride with 8-hydroxyquinoline in the presence of a base like triethylamine (B128534) is a representative example of this approach. vulcanchem.com This method is often preferred due to the high reactivity of the acyl chloride, which leads to good yields of the desired ester. rsc.orgrsc.org The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. vulcanchem.com

Similarly, anhydrides can be employed. For example, a method involving the reaction of 2-methyl-8-hydroxyquinoline with 4-formyl-2-methylbenzoate in acetic anhydride has been reported for the synthesis of a related derivative, demonstrating the utility of anhydrides in forming ester linkages with quinoline (B57606) moieties. nih.goviucr.org

| Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| 2-methylbenzoyl chloride | Triethylamine | Anhydrous solvent | Not specified | Good | vulcanchem.com |

| 4-chlorobenzoyl chloride | Triethylamine | Acetonitrile (B52724) | 80 °C (Microwave) | Not specified | researchgate.net |

| Acetic anhydride | Not specified | Acetic anhydride | 423 K | Not specified | nih.goviucr.org |

Carbodiimide and Other Coupling Agent Methodologies

Modern synthetic chemistry offers a variety of coupling agents that facilitate ester formation under mild conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used for this purpose. rsc.orgresearchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate. rsc.orgresearchgate.net

Other coupling agents like PyBop and HBTU have also been utilized in the acylation of similar quinoline systems, although in some cases, the use of the more reactive acid chloride proved to be more efficient. rsc.orgrsc.org The choice of coupling agent and reaction conditions can be critical, especially when dealing with substrates that have multiple reactive sites. rsc.orgrsc.orgresearchgate.net For instance, in the case of 2-amino-8-quinolinol, the use of EDCI and DMAP selectively yields the C8-ester. rsc.orgrsc.org

| Coupling Agent | Additive/Catalyst | Solvent | Key Feature | Reference |

| EDCI | DMAP | Not specified | Selective C8-esterification of 2-amino-8-quinolinol | rsc.orgrsc.org |

| DCC | DMAP | Not specified | General coupling for ester formation | |

| PyBop | Not specified | Not specified | Used for acylation of quinolines | rsc.orgrsc.org |

| HBTU | Not specified | Not specified | Used for acylation of quinolines | rsc.orgrsc.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound can also benefit from various catalytic strategies.

Transition Metal-Catalyzed Esterifications (e.g., Suzuki-Miyaura coupling applied to precursors)

While direct transition metal-catalyzed esterification between 8-hydroxyquinoline and 2-methylbenzoic acid is not commonly reported, transition metals are instrumental in synthesizing precursors or in related coupling reactions. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. vulcanchem.com Although not a direct esterification, a palladium acetate-mediated coupling of 8-methylquinoline (B175542) with iodinated benzoate (B1203000) esters has been reported for analogous compounds, achieving yields of 50–80%. vulcanchem.com This highlights the potential of using transition metal catalysis to form the C-O bond in quinoline esters through precursor strategies.

Furthermore, the 8-aminoquinoline (B160924) group is a well-established bidentate directing group in transition metal-catalyzed C-H activation, enabling functionalization of the quinoline core. This broad utility of transition metals in quinoline chemistry suggests potential for developing novel catalytic esterification methods.

| Catalyst | Reaction Type | Precursors | Yield | Reference |

| Palladium acetate (B1210297) | Cross-coupling | 8-methylquinoline, iodinated benzoate esters | 50-80% | vulcanchem.com |

Organocatalytic Pathways and Their Mechanistic Insights

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied. For instance, certain organic molecules can act as Lewis or Brønsted acids or bases to catalyze esterification reactions. As mentioned earlier, Brønsted-acidic ionic liquids derived from 8-hydroxyquinoline itself can catalyze esterification. atlantis-press.comresearchgate.net

Mechanistically, these catalysts work by activating either the carboxylic acid or the alcohol. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A base catalyst, on the other hand, deprotonates the alcohol, making it a more potent nucleophile. The development of new organocatalysts for direct and efficient esterification remains an active area of research.

Biocatalytic and Enzymatic Syntheses

The intersection of biotechnology and organic synthesis has paved the way for enzymatic methods in creating complex molecules like quinolin-8-yl esters. These biocatalytic approaches offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis.

Lipases, in particular, have demonstrated significant utility. The lipase (B570770) B from Candida antarctica (CALB) is effective in the kinetic resolution of related quinoline compounds through selective acetylation. nih.gov In processes involving 2-(quinolin-8-yl)benzylalcohols, CALB facilitates highly selective acetylation, yielding esters with excellent enantioselectivity and conversions approaching 50%. nih.gov This chemoenzymatic dynamic kinetic resolution (DKR) strategy, which combines lipases with ruthenium catalysts, showcases the potential for producing specific atropisomers of quinoline-based esters. nih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the use of enzymes for constructing the core quinoline structure is established. Porcine pancreas lipase (PPL) has been used to catalyze the Friedländer condensation, a key reaction in forming quinoline rings, demonstrating the versatility of lipases beyond simple esterification. researchgate.net Furthermore, oxidoreductases like monoamine oxidase (MAO-N) have been employed to aromatize tetrahydroquinolines into quinolines, and horseradish peroxidase (HRP) can catalyze the formation of 2-quinolones, highlighting a range of biocatalytic tools available for synthesizing quinoline-based scaffolds. acs.org

Table 1: Examples of Enzymes in Quinoline-Related Synthesis This table is interactive. Click on the headers to sort.

| Enzyme | Application | Substrate Type | Result | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Kinetic resolution via acetylation | 2-(Quinolin-8-yl)benzylalcohols | (R)-esters with high enantioselectivity | nih.gov |

| Porcine Pancreas Lipase (PPL) | Friedländer condensation | 2-Aminoaryl ketones/aldehydes | Synthesis of quinoline derivatives | researchgate.net |

| Monoamine Oxidase (MAO-N) | Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinoline derivatives | acs.org |

Synthesis of Precursors: Quinolin-8-ol and 2-Methylbenzoic Acid Derivatives

The successful synthesis of this compound relies on the efficient preparation of its precursors: quinolin-8-ol and an activated form of 2-methylbenzoic acid.

Quinolin-8-ol (8-Hydroxyquinoline, 8-HQ): Quinolin-8-ol is a foundational precursor in the synthesis of a vast array of derivatives. scientific.netnih.gov Its synthesis and functionalization have been extensively studied. Improved methods for creating substituted quinolin-8-ol derivatives are continuously being developed to serve as ligands and building blocks for complex molecules. scientific.netresearchgate.net Synthetic strategies often involve multi-step reactions, such as the Skraup-Doebner-von Miller synthesis or Friedländer annulation, to construct the quinoline core, followed by functional group manipulations to introduce or modify substituents. nih.gov For instance, the Mannich reaction using 5-chloro-8-hydroxyquinoline, paraformaldehyde, and ciprofloxacin (B1669076) has been used to create hybrid molecules. nih.gov

2-Methylbenzoic Acid Derivatives: To facilitate esterification, 2-methylbenzoic acid must be converted into a more reactive derivative, typically an acid chloride or an activated ester. The most common precursor used in this context is 2-methylbenzoyl chloride . vulcanchem.com

The synthesis of 2-methylbenzoic acid itself can be achieved through methods like the carboxylation of an organometallic reagent. A notable route involves the lithiation of o-bromotoluene with n-butyllithium, followed by quenching with solid carbon dioxide, which can achieve yields as high as 83.8%. google.com For more complex derivatives, such as 4-bromoacetyl-2-methyl benzoic acid methyl ester, a multi-step sequence starting with the esterification of 4-bromo-2-methylbenzoic acid is employed. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Standard synthesis often involves the esterification of quinolin-8-ol with 2-methylbenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions. vulcanchem.com Alternative methods, such as palladium-catalyzed cross-coupling, have also been reported to produce analogous compounds with yields ranging from 50–80%. vulcanchem.com

The optimization process involves systematically varying catalysts, solvents, temperature, and reagent stoichiometry. For example, in the phosphonation of a related quinolin-8-yl benzoate, researchers optimized the reaction by screening various photocatalysts, silver-based co-catalysts, oxidants, and solvents to achieve the highest yield. rsc.org A similar approach can be applied to the synthesis of the title compound.

Key parameters for optimization include:

Catalyst: For cross-coupling reactions, palladium acetate is a common choice. The catalyst loading is critical; typically, low molar percentages (e.g., 10 mol%) are screened. vulcanchem.comrsc.org

Solvent: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (MeCN) can enhance reaction rates. vulcanchem.comrsc.org For a very similar amidation reaction to produce N-(quinolin-8-yl) 2-methylbenzamide, MeCN was found to provide the highest isolated yield (90%). rsc.org

Temperature: Reactions may be run at elevated temperatures (e.g., 130 °C) to drive them to completion. vulcanchem.com

Base: In acylation reactions, a non-nucleophilic base such as triethylamine is crucial to neutralize the HCl generated.

Table 2: Optimization of Reaction Conditions for a C-H Functionalization of Quinolin-8-yl Benzoate This table is interactive and based on data for a related reaction to illustrate the optimization process. rsc.org

| Entry | Photocatalyst (mol%) | Ag Catalyst (10 mol%) | Oxidant (2 equiv) | Solvent (1.0 mL) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | CH3CN | 55 |

| 2 | fac-Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | CH3CN | 60 |

| 3 | 4CzIPN (3) | Ag2CO3 | K2S2O8 | CH3CN | 45 |

| 4 | Ru(bpy)3Cl2 (3) | Ag2CO3 | K2S2O8 | CH3CN | 35 |

| 5 | Eosin Y (3) | Ag2CO3 | K2S2O8 | CH3CN | 15 |

| 6 | fac-Ir(ppy)3 (3) | AgNO3 | K2S2O8 | CH3CN | 48 |

| 7 | fac-Ir(ppy)3 (3) | Ag2O | K2S2O8 | CH3CN | 52 |

| 8 | fac-Ir(ppy)3 (3) | AgOAc | K2S2O8 | CH3CN | 41 |

| 9 | fac-Ir(ppy)3 (3) | Ag2CO3 | (NH4)2S2O8 | CH3CN | 40 |

| 10 | fac-Ir(ppy)3 (3) | Ag2CO3 | Oxone | CH3CN | 25 |

| 11 | fac-Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | DCE | 43 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions and Solvent Minimization

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of quinolines. researchgate.nettandfonline.com These reactions are often facilitated by heterogeneous catalysts or microwave irradiation, leading to high yields and simplified purification. tandfonline.comacs.org For example, the Friedlander annulation to produce polysubstituted quinolines can be performed under solvent-free conditions using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst. tandfonline.com In ester production, adopting solvent-free conditions can significantly lower chemical waste generation without compromising the product yield. acs.org When solvents are necessary, greener alternatives like water or ethanol (B145695) are preferred. researchgate.net

Microwave and Ultrasonic Assisted Synthetic Methods

The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can dramatically accelerate reaction rates, reduce reaction times, and increase yields, often under milder conditions than conventional heating.

Ultrasonic Assistance: Sonication has been employed for the rapid, one-pot synthesis of 2-substituted quinolines in water. researchgate.net The advantages of using ultrasound include higher yields, shorter reaction times (minutes instead of hours), and greater product purity. nih.govmdpi.com These eco-friendly attributes stem from the efficient energy transfer and the generation of localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

Microwave Assistance: Microwave-assisted organic synthesis (MAOS) is a well-established green technique. It has been used for the solvent-free synthesis of quinoline derivatives, with reactions completing in as little as 30 minutes. tandfonline.com In the synthesis of quinoline-based carbohydrazides, microwave irradiation reduced reaction times to just 2-3 minutes while providing high yields. arabjchem.org This method eliminates the need for hazardous solvents and long reaction times associated with conventional methods. nih.govsemanticscholar.org

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Quinoline Derivatives This table is interactive. Click on the headers to sort.

| Method | Conditions | Reaction Time | Yield | Green Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux in ethanol | 5 hours | 55% | - | nih.gov |

| Ultrasonic Irradiation | Water, 60 °C | 1 hour | 96% | Faster, higher yield, green solvent | nih.gov |

| Conventional Heating | Toluene, 120 °C | 4 hours | Not satisfactory | - | mdpi.com |

| Microwave Irradiation | Solvent-free, 80 °C | 30-210 min | 22-93% | Faster, no solvent, recyclable catalyst | tandfonline.com |

| Conventional Heating | N/A | >12 hours | Moderate | - | mdpi.com |

Atom Economy and Waste Minimization in Ester Production

Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction in converting reactants into the desired product. Annulation protocols used to build the quinoline ring are often cited for their high atom economy. mdpi.comencyclopedia.pub In ester production, the choice of reagents is critical. Using activating agents that are incorporated into the final product or generate benign byproducts is preferred over those that create significant waste. researchgate.net

Waste minimization in industrial ester production is a practical application of these principles. Studies on rosin (B192284) ester manufacturing have identified key areas for waste reduction, including:

Minimizing Defects: Reducing the formation of off-spec products (e.g., incorrect color or size) through better process control. scispace.comugm.ac.id

Improving Equipment: Repairing leaks in reactor tanks and using equipment like cooling conveyors to prevent product loss. scispace.comugm.ac.id

Process Optimization: Eliminating unnecessary steps and reducing work-in-process (WIP) waiting times. scispace.com

For laboratory-scale ester synthesis, best practices for waste minimization include using the smallest practical volume of reagents and properly segregating aqueous and organic waste streams for appropriate disposal. asta.edu.au

Advanced Spectroscopic and Structural Elucidation Techniques for Quinolin 8 Yl 2 Methylbenzoate

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of Quinolin-8-yl 2-methylbenzoate (B1238997) in solution. By analyzing the magnetic properties of atomic nuclei, a comprehensive map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons and their immediate surroundings. For Quinolin-8-yl 2-methylbenzoate, specific ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 700 MHz. umich.edu The signals are assigned to the protons on the quinoline (B57606) and benzoate (B1203000) rings, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). umich.edu

Interactive Data Table: ¹H NMR Data for this compound

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.90 | dd | J = 4.2, 1.7 |

| H-4 | 8.19 | dd | J = 8.3, 1.7 |

| H-3 | 7.45 | dd | J = 8.3, 4.2 |

| H-5 | 7.80 | dd | J = 8.3, 1.3 |

| H-6 | 7.59 | t | J = 7.9 |

| H-7 | 7.54 | dd | J = 7.5, 1.3 |

| Benzoate H | 8.21 | d | J = 7.8 |

| Benzoate H | 7.55 | t | J = 7.5 |

| Benzoate H | 7.36 | d | J = 7.5 |

| Benzoate H | 7.33 | t | J = 7.5 |

| Methyl (CH₃) | 2.72 | s | N/A |

| Data sourced from a 700 MHz spectrum in CDCl₃. umich.edu |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. Key expected signals would include the ester carbonyl carbon (C=O) around 165 ppm, aromatic carbons between 110-150 ppm, and the methyl carbon (CH₃) signal further upfield, typically around 21-22 ppm. While a standard technique for full characterization, specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature. rsc.orgrsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the quinoline nitrogen atom. However, this technique is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, and specific data for this compound is not available in published literature.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map the connectivity of protons that are coupled to each other, typically over two or three bonds. For this molecule, COSY would show clear cross-peaks between adjacent protons on both the quinoline ring (e.g., H-2/H-3, H-3/H-4, H-5/H-6, H-6/H-7) and the benzoate ring, confirming their relative positions. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This powerful experiment would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range couplings between protons and carbons (2-4 bonds). The key correlation for confirming the structure of this compound would be a cross-peak between the ester carbonyl carbon and protons on both the quinoline ring (specifically H-7) and the benzoate ring. This confirms the ester linkage between the two aromatic systems. rsc.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation. A critical expected correlation would be between the methyl protons of the 2-methylbenzoate group and the H-7 proton of the quinoline ring, which would help define the rotational orientation around the ester bond. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact elemental formula. For this compound (C₁₇H₁₃NO₂), the theoretical exact mass for the protonated molecule ([M+H]⁺) is 264.1019. Experimental HRMS confirms the elemental composition with high precision. rsc.org

Analysis of the fragmentation patterns provides further structural confirmation. Under ionization, the molecule would be expected to cleave at the ester bond, leading to characteristic fragment ions.

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Formula | Theoretical m/z |

| Molecular Ion [M]⁺ | [C₁₇H₁₃NO₂]⁺ | 263.0946 |

| Protonated Molecule [M+H]⁺ | [C₁₇H₁₄NO₂]⁺ | 264.1019 |

| 2-Methylbenzoyl cation | [C₈H₇O]⁺ | 119.0497 |

| Quinolin-8-yloxy radical | [C₉H₆NO]˙ | 144.0449 |

| These are predicted fragments based on typical ester fragmentation pathways. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. While specific experimental spectra for this compound were not found in the surveyed literature, the expected characteristic vibrations can be predicted.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1735 |

| C=C / C=N (aromatic) | Stretch | 1500 - 1610 |

| C-O (ester) | Stretch | 1100 - 1300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| Values are typical for the listed functional groups. |

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains extensive conjugated π-systems in both the quinoline and benzoate moieties, which are expected to result in strong absorption bands in the UV region, primarily corresponding to π→π* transitions.

Photoluminescence (PL) spectroscopy is used to investigate the fluorescent or phosphorescent properties of a compound after it absorbs light. Many quinoline derivatives are known to be fluorescent. PL analysis would determine the emission wavelength (λ_em) and quantum yield of this compound, providing insight into its potential applications in materials science or as a fluorescent probe. However, specific experimental UV-Vis or PL spectra for this compound were not available in the surveyed literature. google.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Compound Analysis (if applicable)

Should this compound be resolved into its stable atropisomers, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be indispensable techniques for their stereochemical characterization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions within the molecule and provides information about the three-dimensional arrangement of chromophores.

Application to this compound: The quinoline and benzoate moieties in the molecule are strong chromophores. In a chiral conformation, the electronic transitions of these groups would interact, giving rise to a characteristic CD spectrum. The resulting spectrum, often presented as a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, would be a unique fingerprint for each enantiomer. The CD spectra of the two atropisomers would be mirror images of each other. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration (i.e., the specific spatial arrangement of the atoms) of each enantiomer could be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism is the vibrational analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational modes of the molecule.

Application to this compound: VCD spectroscopy would offer a detailed insight into the stereochemical structure of the atropisomers. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. The resulting spectrum is rich in structural information. For this compound, VCD could be used to probe the chirality arising from the twisted conformation of the molecule. The comparison of the experimental VCD spectrum with the one calculated for a specific enantiomer using computational methods, such as Density Functional Theory (DFT), is a powerful method for determining the absolute configuration.

Hypothetical Data for Chiral Analysis

In the absence of publicly available experimental data, the following table illustrates the type of information that would be sought in a chiroptical study of the atropisomers of this compound.

| Spectroscopic Technique | Hypothetical Atropisomer 1 | Hypothetical Atropisomer 2 | Information Gained |

| Circular Dichroism (CD) | Positive Cotton effect at λ1, Negative Cotton effect at λ2 | Negative Cotton effect at λ1, Positive Cotton effect at λ2 | Determination of absolute configuration by comparison with theoretical spectra. |

| Vibrational Circular Dichroism (VCD) | Characteristic positive and negative bands in the fingerprint region (e.g., 1800-1200 cm⁻¹) | Mirror-image VCD spectrum compared to Atropisomer 1 | Detailed conformational and stereochemical information. |

Research Findings Summary

While direct experimental CD and VCD data for this compound are not found in the reviewed literature, the structural features of the molecule strongly suggest the possibility of stable atropisomers. The presence of a bulky substituent at the ortho position of the benzoate ring attached to the 8-position of the quinoline ring is a classic structural motif for inducing atropisomerism. Studies on related 8-substituted quinoline systems have demonstrated the existence of significant rotational barriers, supporting this hypothesis. rsc.org Therefore, CD and VCD are highly applicable and would be the methods of choice for the elucidation of the absolute stereochemistry of the individual atropisomers of this compound, should they be isolated.

Molecular Recognition and Mechanistic Investigations of Quinolin 8 Yl 2 Methylbenzoate

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool in drug discovery and molecular biology to predict and analyze the interaction between a small molecule (ligand), such as Quinolin-8-yl 2-methylbenzoate (B1238997), and a biological macromolecule (receptor). ijprajournal.com These in silico methods provide insights into binding affinity, conformation, and stability, guiding further experimental work.

Molecular Docking Simulations with Defined Target Biomolecules (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijprajournal.com The process involves sampling different conformations of the ligand within the binding site of a target biomolecule, such as an enzyme or receptor, and scoring them based on binding energy.

A literature search did not yield specific molecular docking studies for Quinolin-8-yl 2-methylbenzoate against defined biomolecules. However, studies on other quinoline (B57606) derivatives are common. For instance, various quinoline analogues have been docked against targets like DNA gyrase, human NAD(P)H dehydrogenase (quinone 1), and acetylcholinesterase to predict their binding modes and affinities. researchgate.netfrontiersin.orgelsevierpure.com Such studies typically identify key interactions (e.g., hydrogen bonds, π-stacking) between the quinoline core or its substituents and the amino acid residues of the target protein. mdpi.com For this compound, a hypothetical docking study would require a selected target, and the results would be presented in a table detailing binding energies and interacting residues.

Table 1: Hypothetical Molecular Docking Data for this compound No specific data available in the literature. This table is a template for how such data would be presented.

| Target Biomolecule | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes (In Silico)

Molecular dynamics (MD) simulations provide information on the dynamic behavior of molecules over time. For a ligand-receptor complex, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and help refine binding energy calculations. uantwerpen.be

Specific MD simulation studies for complexes involving this compound were not found in the reviewed literature. Research on other quinoline derivatives has utilized MD simulations to confirm the stability of ligand-protein complexes predicted by docking. uantwerpen.beabo.fi These analyses often involve calculating the root-mean-square deviation (RMSD) of the complex over the simulation time to assess structural stability. Stable complexes generally exhibit low and converging RMSD values.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound Complex No specific data available in the literature. This table illustrates typical parameters for an MD simulation study.

| Parameter | Value/Description |

|---|---|

| Software | Data Not Available (e.g., GROMACS, AMBER) |

| Force Field | Data Not Available (e.g., CHARMM36, AMBER99) |

| Simulation Time | Data Not Available (e.g., 100 ns) |

| Key Metric (e.g., RMSD) | Data Not Available |

Biophysical Characterization of Binding Events (In Vitro)

Biophysical techniques are essential for validating computational predictions and quantitatively characterizing the binding interactions between a ligand and its target in a laboratory setting. These methods measure thermodynamic and kinetic parameters of binding.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in refractive index at a sensor surface as molecules bind, allowing for real-time monitoring of association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be derived.

No published ITC or SPR data were found for the interaction of this compound with any specific biomolecule. These techniques have been widely applied to other quinoline derivatives to confirm their direct binding to targets like G-quadruplex DNA and various proteins. nih.gov

Table 3: Hypothetical Biophysical Binding Data for this compound No specific data available in the literature. This table serves as a template for presenting ITC and SPR results.

| Technique | Target | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|---|

| ITC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| SPR | Data Not Available | Data Not Available | Not Applicable | Not Applicable |

Fluorescence Quenching and Anisotropy Studies

Fluorescence-based assays are commonly used to study binding events. Fluorescence quenching can occur when a ligand binds to a protein, causing a decrease in the intrinsic fluorescence of amino acids like tryptophan. This change can be used to calculate binding and association constants. Fluorescence anisotropy measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

There are no specific fluorescence quenching or anisotropy studies published for this compound. However, the binding of other novel quinoline compounds to proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been characterized using fluorescence quenching methods. acs.org These studies help to understand the binding mechanism and affinity of the compounds to transport proteins. acs.org

Enzymatic Kinetics and Inhibition Mechanism Studies (In Vitro)

To determine if a compound acts as an enzyme inhibitor, its effect on the rate of an enzyme-catalyzed reaction is measured. These studies can determine the potency of inhibition (e.g., IC₅₀ value) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

While numerous quinoline derivatives have been identified as potent enzyme inhibitors for targets such as SH2-containing inositol (B14025) 5'-phosphatase (SHIP), topoisomerase, and carbonic anhydrase, no specific enzymatic inhibition data for this compound are available in the scientific literature. researchgate.netnih.govrsc.org A typical study would determine the IC₅₀ value and then perform kinetic experiments by measuring reaction rates at various substrate and inhibitor concentrations to create Lineweaver-Burk plots, which help to identify the inhibition mechanism.

Table 4: Hypothetical Enzyme Inhibition Data for this compound No specific data available in the literature. This table is a template for presenting enzyme kinetics findings.

| Target Enzyme | IC₅₀ Value | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Action Mechanisms at the Molecular and Cellular Level (In Vitro)

The in vitro mechanism of action of this compound and structurally related compounds is primarily understood through their classification as synthetic cannabinoid receptor agonists (SCRAs) and detailed metabolic studies. The quinolin-8-yl ester head group is a recognized pharmacophore that led to the development of a range of SCRAs beginning around 2012. nih.gov

Metabolic studies on closely related quinolin-8-yl ester-containing SCRAs, such as QMPSB and QMPCB, provide significant insight into the likely metabolic fate of this compound at a cellular level. nih.gov The primary metabolic pathway identified in vitro is the hydrolysis of the ester bond. nih.govresearchgate.net This reaction cleaves the molecule into 8-hydroxyquinoline (B1678124) and a benzoate (B1203000) derivative. This hydrolysis occurs through both enzymatic and non-enzymatic pathways. nih.govresearchgate.net

Extensive in vitro experiments using human liver S9 fractions, pooled human liver microsomes, and recombinant enzymes have identified the specific enzymes involved in the metabolism of these related compounds. nih.govresearchgate.net

Enzymatic Pathways:

Ester Hydrolysis: Human carboxylesterases (hCES), particularly isoforms like hCES1, are key enzymes that catalyze the hydrolysis of the ester linkage. nih.govresearchgate.net

Oxidative Metabolism: Following or preceding hydrolysis, the molecule can undergo Phase I metabolism, primarily through hydroxylation. Multiple cytochrome P450 (CYP) monooxygenase isoforms are involved in this process. Screening has revealed that CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 contribute to the formation of hydroxylated metabolites. nih.govresearchgate.net

Conjugation: Phase II metabolism involves the conjugation of the hydrolyzed or hydroxylated metabolites, leading to the formation of glucuronides and sulfates. nih.gov

The involvement of multiple CYP isoforms suggests that the inhibition of a single enzyme is unlikely to significantly alter the hepatic clearance of these compounds. nih.gov It is important to note that due to the chemical instability of the ester head group, significant non-enzymatic hydrolysis can also occur. nih.govresearchgate.net The primary products recommended for toxicological screening of related compounds are the ester hydrolysis products and their subsequent metabolites. nih.gov

Table 1: Enzymes Implicated in the In Vitro Metabolism of Structurally Related Quinolin-8-yl Ester SCRAs

| Metabolic Phase | Reaction | Key Enzymes Involved | Citation |

|---|---|---|---|

| Phase I | Ester Hydrolysis | Human Carboxylesterases (hCES), including hCES1 | nih.govresearchgate.net |

| Phase I | Hydroxylation | CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | nih.govresearchgate.net |

Exploration of this compound as a Chemical Probe or Label

The quinoline scaffold, and specifically the quinolin-8-yl functional group, holds potential for the development of chemical probes and labels for biological research. The ability to functionalize the quinoline ring system allows for the attachment of reporter groups, such as fluorescent tags, which can be used in molecular imaging studies. vulcanchem.com

The core structure of this compound presents several possibilities for modification to create targeted probes. The chemical reactivity of the quinoline ring and its derivatives is well-documented, including reactions like photoredox-catalyzed phosphonation at the C4-position of the quinoline ring in derivatives of 8-hydroxyquinoline esters. rsc.org Such reactions demonstrate that the scaffold is amenable to the synthetic transformations required to append linking groups or reporter molecules.

The development of a chemical probe from this scaffold would typically involve:

Identifying a biological target: Given its relation to SCRAs, probes could be designed to interact with cannabinoid receptors or metabolizing enzymes like carboxylesterases and CYPs. nih.govnih.gov

Synthetic Modification: A linker or a reporter group (e.g., a fluorophore, biotin, or a photo-affinity label) would be covalently attached to the molecule. Functionalization at the 8-position is a known strategy for conjugating such tags. vulcanchem.com

Validation: The resulting probe's ability to bind to its intended target and report on its presence or activity would be validated in vitro.

For example, an activity-based protein profiling (ABPP) probe could be designed based on this structure to covalently label the active site of specific esterases or other enzymes involved in its metabolism, helping to further elucidate its mechanism of action and identify off-target interactions.

Table 2: Potential Applications of this compound Derivatives as Chemical Probes

| Probe Type | Potential Target | Application | Rationale | Citation |

|---|---|---|---|---|

| Fluorescent Probe | Cannabinoid Receptors, Metabolizing Enzymes | Cellular Imaging, Target Engagement Assays | The quinoline scaffold can be conjugated with fluorescent tags for visualization. | vulcanchem.com |

| Affinity-Based Probe | Specific CYP450 Isoforms, Carboxylesterases | Target Identification, Enzyme Profiling | The core structure can be modified with affinity tags (e.g., biotin) to pull down binding partners. | nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinolin 8 Yl 2 Methylbenzoate Analogs

Systematic Structural Modifications of the Quinoline (B57606) Moiety

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. orientjchem.orgmdpi.com Its aromatic, heterocyclic nature provides a versatile platform for introducing a variety of substituents, each capable of modulating the molecule's biological and physicochemical properties.

The placement and nature of substituents on the quinoline ring system have a profound impact on the biological activity of its derivatives. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.

For instance, the introduction of a hydroxyl (-OH) group at the C8 position of a quinoline ring has been shown to be important for the cytotoxic activity of certain styryl quinoline derivatives. acs.org In one study, compounds with an -OH group at this position exhibited better performance compared to those with a nitro (-NO2) group. acs.org Similarly, the presence of a hydroxyl or methoxy (B1213986) group at position 7 has been linked to improved antitumor activity in some quinoline-based compounds. orientjchem.org

The position of substituents is also critical. For example, in some anticancer quinoline derivatives, substitutions at positions 2 and 3 were found to be more effective against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org Furthermore, the introduction of a fluorine atom at the C6 position can significantly enhance antibacterial activity. orientjchem.org The nature of the substituent at the C5 position can influence a molecule's ability to penetrate cells and bind to its target. mdpi.com

The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring, affecting its interactions with biological targets. libretexts.org For example, the presence of an electron-donating methoxy group at position 2 in a quinoline-imidazole hybrid enhanced its antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Here is an interactive data table summarizing the effects of various substituents on the quinoline ring:

| Position | Substituent | Observed Effect | Reference |

| C2 | Methoxy (EDG) | Enhanced antimalarial activity | rsc.org |

| C2 | Chloro (EWG) | Loss of antimalarial activity | rsc.org |

| C4 | Various | Can enhance anticancer potency | orientjchem.orgorientjchem.org |

| C5 | Various | Affects cell penetration and target binding | mdpi.com |

| C6 | Fluorine | Optimal for certain anticancer activities; enhances antibacterial activity | orientjchem.orgmdpi.com |

| C7 | Aromatic rings, Methoxy | Improves antitumor properties | orientjchem.orgmdpi.com |

| C8 | Hydroxyl | Important for cytotoxicity in some derivatives | acs.org |

| C8 | Methoxy | Improves antitumor properties | mdpi.com |

Altering the fundamental heteroaromatic core of the quinoline scaffold by replacing or modifying the nitrogen atom can also lead to significant changes in biological activity. The nitrogen atom at position 1 is a key feature of the quinoline ring. rsc.org Its basicity is considered important for the antimalarial activity of many quinoline-based drugs. orientjchem.org

Modifications that alter the position of the nitrogen atom, such as in the case of isoquinoline (B145761) (nitrogen at position 2), result in a different scaffold with distinct biological properties. rsc.org While both are bicyclic aromatic systems, the change in the nitrogen's location alters the molecule's electronic distribution and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Systematic Structural Modifications of the Benzoate (B1203000) Moiety

The benzoate portion of Quinolin-8-yl 2-methylbenzoate (B1238997) also offers numerous opportunities for structural modification to fine-tune the compound's properties.

Studies on substituted phenyl benzoates have shown that both phenyl and benzoyl substituents have a reverse effect on the carbonyl carbon's chemical shift in NMR studies, indicating a clear electronic interplay between the two aromatic rings through the ester linkage. nih.gov Electron-withdrawing substituents on one ring can decrease the sensitivity of the carbonyl group to substitution on the other ring, while electron-donating groups have the opposite effect. nih.gov This suggests that the electronic effects of substituents on the benzoate's phenyl ring can be transmitted through the ester bond to influence the quinoline part of the molecule and, consequently, its biological activity.

For example, in a series of 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines, the introduction of an electron-withdrawing bromine atom on the styryl ring (structurally analogous to the benzoate's phenyl ring in terms of being an appended aromatic system) enhanced cytotoxicity. acs.org Conversely, the presence of electron-donating methoxy and methylthio groups on the styryl ring led to a reduction in activity. acs.org

This table illustrates the impact of substituents on an appended phenyl ring in a related class of compounds:

| Substituent on Phenyl Ring | Electronic Nature | Observed Effect on Cytotoxicity | Reference |

| Bromine (-Br) | Electron-Withdrawing | Enhanced | acs.org |

| Methoxy (-OCH3) | Electron-Donating | Reduced | acs.org |

| Methylthio (-SCH3) | Electron-Donating | Reduced | acs.org |

The ester linkage itself is a critical functional group that can be a target for metabolic degradation in the body. nih.gov Therefore, modifications or replacements of this linkage are a key strategy in drug design to improve metabolic stability and other pharmacokinetic properties.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while enhancing other characteristics. For the ester linkage in Quinolin-8-yl 2-methylbenzoate, potential bioisosteres could include amides, reverse amides, sulfonamides, or stable heteroaromatic rings. nih.govresearchgate.net

For instance, replacing an ester linkage with a heteroaromatic ring has been shown to retain potency and receptor subtype selectivity in other classes of compounds while increasing metabolic stability. nih.gov The synthesis of quinoline-2-carboxamides and their isosteres has also been explored, demonstrating that the amide group can be a viable replacement for the ester, leading to compounds with a range of biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

To more systematically understand and predict the effects of structural modifications, computational methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are employed. researchgate.net These techniques use statistical methods to correlate the chemical structures of a series of compounds with their biological activities or physicochemical properties. nih.govtrdizin.gov.tracarindex.com

For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities, including antimalarial and anticancer effects. nih.govmdpi.com These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govtrdizin.gov.tracarindex.com

For example, a QSAR study on quinoline-based antimalarial agents identified the importance of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions for activity. nih.gov Such models can generate contour maps that visualize the regions of the molecule where certain properties are favorable or unfavorable for activity, guiding the design of new, more potent analogs. nih.gov Similarly, QSPR models can predict properties like lipophilicity (log P), which is crucial for a drug's absorption and distribution. mdpi.com

Conformational Analysis and its Impact on Electronic and Biological Properties

The three-dimensional arrangement, or conformation, of this compound is a critical determinant of its physical, chemical, and biological characteristics. The molecule consists of a quinoline ring system linked to a 2-methylbenzoate group via an ester bond at the 8-position. The rotational freedom around the C(8)-O and O-C(carbonyl) single bonds allows the molecule to adopt various conformations. However, steric and electronic interactions significantly influence the preferred spatial orientation.

Theoretical studies on the closely related compound, quinolin-8-yl benzoate, using Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have indicated that the molecule is not coplanar. The quinoline and benzoate ring systems are twisted relative to each other. For N-(Quinolin-8-yl)quinoline-2-carboxamide, a related structure, a dihedral angle of 11.54° between the two quinoline systems has been observed, with the conformation stabilized by intramolecular hydrogen bonds. nih.gov In this compound, the presence of the methyl group at the ortho-position (2-position) of the benzoate ring introduces significant steric hindrance. vulcanchem.com This steric clash likely forces the benzoate moiety into a more pronounced out-of-plane conformation relative to the quinoline ring to minimize repulsive forces. This non-planar structure is a key feature influencing its properties.

The conformation of the molecule directly impacts its electronic properties, such as its absorption and fluorescence spectra. Studies on 8-hydroxyquinoline (B1678124) derivatives show that the nature of the substituent at the 8-position significantly alters their photophysical characteristics. The introduction of an ester group, as in quinolin-8-yl benzoate, has been found to result in lower fluorescence intensity compared to the parent 8-hydroxyquinoline. This phenomenon can be attributed to the conformational arrangement and the electronic effect of the benzoate substituent, which can alter the energy levels of the molecular orbitals and provide non-radiative decay pathways for the excited state.

While specific studies linking the conformation of this compound to its biological properties are not extensively documented, the principle is well-established in medicinal chemistry. The shape of a molecule is paramount for its interaction with biological targets like enzymes or receptors. A specific conformation is often required for a molecule to fit into the binding site of a protein. The non-coplanar structure of this compound and its analogs, dictated by the substitution pattern, would present a unique three-dimensional profile for such interactions. The general biological activities of quinoline derivatives, which range from antimicrobial to anticancer effects, are heavily dependent on their ability to bind to specific biological structures, a function directly governed by their conformational state. researchgate.net

Table 1: Conformational and Electronic Properties of Quinolin-8-yl Benzoate Analogs This table is generated based on reported findings for analogous structures and theoretical principles.

| Compound/Analog | Key Conformational Feature | Impact on Electronic Properties | Reference |

|---|---|---|---|

| Quinolin-8-yl benzoate | Non-coplanar structure between quinoline and benzoate rings. | Lower fluorescence intensity compared to 8-hydroxyquinoline. | |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | Dihedral angle of 11.54° between quinoline systems; stabilized by intramolecular H-bonds. | N/A | nih.gov |

Chirality and Stereoselective Synthesis of this compound Derivatives and Analogs

This compound itself is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. However, the introduction of chiral centers into its derivatives or analogs can lead to enantiomeric pairs with potentially distinct biological activities. This is a fundamental concept in drug design, as different enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. researchgate.net

A pertinent example involves derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476), which is a hydrogenated analog of the quinoline core in this compound. Introduction of a substituent, such as an amine group at the 8-position of this saturated ring system, creates a chiral center. The synthesis of a series of these chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been reported, and the specific optical rotations for the separated R- and S-isomers were determined, confirming their chiral nature. nih.gov

Table 2: Chirality in 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Analogs

| Compound | Specific Rotation [α]20D | Chirality | Reference |

|---|---|---|---|

| (S)-N-((1H-imidazol-4-yl)methyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | -36.8 (c = 0.4; CHCl3) | S-isomer | nih.gov |

| (R)-N-((1H-imidazol-4-yl)methyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | +34.2 (c = 0.5; CHCl3) | R-isomer | nih.gov |

| (S)-(E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | -16.8 (c = 0.7; CHCl3) | S-isomer | nih.gov |

The synthesis of single enantiomers of chiral quinoline derivatives requires stereoselective methods. These strategies aim to control the formation of new stereocenters to yield predominantly one stereoisomer. While specific stereoselective syntheses for derivatives of this compound are not detailed in the literature, various powerful methods have been developed for the broader class of quinoline compounds. These include:

Prins Cascade Cyclization: This method has been used for the highly stereoselective synthesis of cis- and trans-fused hexahydropyrano[3,4-c]quinoline derivatives. acs.org

Domino Prins/Pinacol (B44631) Reaction: A cascade of Prins and pinacol reactions has been employed for the stereoselective synthesis of spiro[pyran-4,4′-quinoline]-2′,3′-dione scaffolds with excellent diastereoselectivity. rsc.org

Cascade Cyclization of Activated Aziridines: A one-pot domino reaction involving the SN2-type ring-opening of activated aziridines with N-propargylanilines has been developed to construct hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity (up to >99% ee). acs.org

Advanced Applications of Quinolin 8 Yl 2 Methylbenzoate in Materials Science and Analytical Chemistry

Role as a Ligand in Coordination Chemistry and Metal Complexes

The quinoline (B57606) structure is a fundamental building block in the design of ligands for coordination chemistry. Derivatives of 8-hydroxyquinoline (B1678124) (oxine) and 8-aminoquinoline (B160924) are particularly effective as bidentate chelating agents, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position. nih.govscirp.org In Quinolin-8-yl 2-methylbenzoate (B1238997), the nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group can act as two donor atoms, allowing it to function as a bidentate ligand.

The coordination of such ligands with various transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), has been shown to result in the formation of stable metal complexes with defined geometries, often octahedral or square planar. scirp.orgiosrjournals.orgbendola.com The steric and electronic properties of the ligand, influenced by substituents like the 2-methyl group on the benzoate (B1203000) ring, play a crucial role in determining the structure and stability of the resulting metal complexes. vulcanchem.com The formation of these complexes can be confirmed through various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as by single-crystal X-ray diffraction. iosrjournals.orgbendola.com

Table 1: Coordination Properties of Related Quinoline-Based Ligands

| Ligand Type | Metal Ion(s) | Typical Coordination Geometry | Key Donor Atoms |

|---|---|---|---|

| 8-Hydroxyquinoline (Oxine) | Cu(II), Co(II), Ni(II) | Square Planar, Octahedral scirp.org | Ring Nitrogen, Hydroxyl Oxygen scirp.org |

| 8-Aminoquinoline Derivatives | Zn(II), Cd(II), Hg(II) | Varies | Ring Nitrogen, Amine Nitrogen nih.gov |

| Quinoline Carboxylic Acids | Rh(I) | Square Planar | Ring Nitrogen, Carboxyl Oxygen researchgate.net |

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of these materials, such as porosity, stability, and functionality, are directly influenced by the geometry of the metal coordination sphere and the structure of the organic linker. mdpi.com

Ligands based on the quinoline scaffold are frequently used in the synthesis of CPs. scispace.commdpi.com Quinolin-8-yl 2-methylbenzoate, with its bidentate chelating head (the quinoline nitrogen and ester oxygen) and a tail that can participate in further interactions, is a suitable candidate for constructing such supramolecular architectures. In these structures, the quinoline moiety can coordinate to a metal center, while the benzoate portion could engage in π–π stacking or other non-covalent interactions to stabilize the extended framework. researchgate.net For example, CPs have been synthesized using bis(oxine) ligands where two 8-hydroxyquinoline units are connected by a flexible bridge, demonstrating the utility of this chelating group in forming extended networks with metal ions like Zn(II), Cu(II), and Ni(II). scispace.com Similarly, zinc(II) has been shown to form coordination polymers with quinoline-3-carboxylic acid, resulting in materials with notable luminescent properties. mdpi.com

Transition metal complexes containing quinoline-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. dtu.dk The coordination of the ligand to the metal center can modify its electronic properties and steric environment, thereby enhancing its catalytic activity and selectivity.

Rhodium(I) complexes bearing quinoline-carboxylic acid ligands, for instance, have shown higher catalytic activity for the carbonylation of methanol (B129727) to acetic acid than the well-known Monsanto process catalyst under similar conditions. researchgate.net The stability and reactivity of these complexes are key to their catalytic performance. Furthermore, earth-abundant metal catalysts, such as those based on potassium carbonate, have been used for the transesterification of heteroaryl esters, including quinolin-yl benzoates. rsc.org In these reactions, the quinoline nitrogen is thought to play a directing role, facilitating the cleavage of the C(acyl)-O bond of the ester. rsc.org A metal complex of this compound could thus be explored for similar catalytic applications, including C-H activation, hydrogenation, and various coupling reactions. uni-goettingen.de

Integration into Organic Electronic and Optoelectronic Devices

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds used in the development of materials for organic electronics, owing to their inherent photophysical properties. mdpi.comossila.com Their conjugated π-system gives rise to fluorescence, making them suitable for applications in light-emitting and light-harvesting devices. The energy gap of quinoline-based molecules can be readily tuned by introducing different functional groups, allowing for the optimization of their electronic and optical properties for specific applications. ossila.com

The quinoline scaffold is a common component in materials designed for organic light-emitting diodes (OLEDs). ossila.com These materials can function as emitters, hosts, or charge-transporting layers within the device architecture. The fluorescence of quinoline derivatives is central to their use as emissive materials. For instance, fluorinated quinoline analogs have been synthesized and shown to possess desirable photoluminescent characteristics. mdpi.com this compound, combining the fluorescent quinoline core with a benzoate substituent, could exhibit unique solid-state emission properties suitable for OLED applications. The methylbenzoate group can influence intermolecular packing and π–π interactions in the solid state, which in turn affects the fluorescence quantum yield and emission wavelength.

In the field of organic photovoltaics (OPVs), materials are designed to absorb light and efficiently separate and transport charge. Quinoline derivatives have been incorporated into the design of materials for OPVs. google.com The electron-deficient nature of the pyridine (B92270) part of the quinoline ring can be utilized to create materials with electron-accepting properties, which are essential for the function of the bulk heterojunction in an OPV cell. google.com By pairing a quinoline-based acceptor with a suitable polymer donor, it is possible to construct an active layer for a solar cell.

Furthermore, the responsive fluorescence of the quinoline core to its chemical environment makes it an excellent candidate for chemical sensors. Changes in fluorescence intensity or wavelength upon interaction with an analyte can be used for detection. This principle is widely applied in developing sensors for various species.

Application in Fluorescent Probes and Chemosensors for Specific Analytes

The development of fluorescent chemosensors for the selective detection of specific ions and molecules is a major area of research in analytical chemistry. science.gov Quinoline-based compounds are particularly prominent in this field, especially for the detection of metal ions. nih.gov The 8-hydroxyquinoline scaffold is a classic "turn-on" fluorescent probe for metal ions such as Zn²⁺ and Al³⁺. nih.govfrontiersin.org Upon chelation with these ions, a significant enhancement in fluorescence intensity is typically observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov

This compound can be envisioned as a pro-chelator or a reaction-based probe. The ester linkage is susceptible to hydrolysis, which can be catalyzed by specific analytes or enzymes. nih.gov This hydrolysis would release 8-hydroxyquinoline, leading to a strong fluorescent signal in the presence of a target metal ion. This strategy allows for the detection of the hydrolytic agent. For example, a simple chemosensor based on a quinoline-hydrazone derivative has been shown to detect Zn²⁺ with a detection limit in the nanomolar range and has been applied to imaging within living cells. science.govscience.gov The inherent fluorescence of the quinoline moiety and its sensitivity to coordination events make this compound a promising platform for designing novel chemosensors.

Table 2: Performance of Related Quinoline-Based Fluorescent Chemosensors

| Sensor Structure Type | Analyte(s) | Detection Limit | Application |

|---|---|---|---|

| Quinoline-Hydrazone Derivative | Zn²⁺ | 89.3 nM science.govscience.gov | Intracellular imaging science.govscience.gov |

| Coumarin-Aminoquinoline Hybrid | Zn²⁺, Al³⁺ | 37.5 nM (Zn²⁺), 11.4 nM (Al³⁺) frontiersin.org | Detection in PC12 cells frontiersin.org |

Use as a Precursor or Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to the unique reactivity of the quinolin-8-yl ester group. This group functions as an effective leaving group and a directing group in various transition-metal-catalyzed cross-coupling reactions. Its utility is particularly highlighted in reactions involving the chemoselective activation of the C(acyl)–O bond, a challenging but increasingly important transformation for the synthesis of ketones and other complex molecules.

Research has demonstrated the application of heteroaryl esters in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, the quinolin-8-yl moiety plays a crucial role. The nitrogen atom at the 8-position of the quinoline ring can coordinate to the palladium catalyst, facilitating the oxidative addition to the C(acyl)–O bond. This ortho-directing effect is critical for the selectivity of the reaction. rsc.org For instance, in studies exploring the scope of heteroaryl esters for Suzuki-Miyaura reactions, quinolin-8-yl 4-methylbenzoate was investigated as a substrate. rsc.org While some ortho-nitrogen containing heteroaryl esters successfully coupled with arylboronic acids to yield the corresponding ketones, the quinolin-8-yl ester containing a transannular directing group showed no reaction under the specified conditions, highlighting the nuanced electronic and steric effects that govern this transformation. rsc.org This indicates that while the quinoline moiety is a powerful directing group, its specific substitution pattern and the reaction conditions are critical for successful C-C bond formation.

The synthesis of this compound itself is typically achieved through standard esterification procedures, for example, by reacting 8-aminoquinoline with o-toluoyl chloride. rsc.org The resulting ester is a stable, white solid compound. umich.edu Its role as a precursor extends to its use in generating more complex structures. The palladium-catalyzed activation of the C(acyl)-O bond in such esters generates an acylpalladium intermediate. This intermediate can then undergo transmetalation with an organoboron compound, followed by reductive elimination to afford the desired ketone product. rsc.org This methodology provides a powerful alternative to traditional methods of ketone synthesis, such as the use of more reactive acyl chlorides or organometallic reagents.

| Reaction Type | Catalyst | Substrates | Product Type | Key Feature | Reference |

| Suzuki-Miyaura Coupling | 3 wt% Pd/γ-Al2O3 | Quinolin-8-yl 4-methylbenzoate, Phenylboronic acid | Ketone | C(acyl)-O bond activation directed by the quinoline nitrogen. | rsc.org |

Analytical Method Development for Detection and Quantification in Research Matrices (Non-Clinical)